molecular formula C11H14FN2O4+ B12829331 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium

Cat. No.: B12829331
M. Wt: 257.24 g/mol
InChI Key: LFSMVVIWPMLCQU-PKIKSRDPSA-O
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Description

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridin-1-ium core and a tetrahydrofuran ring substituted with fluoro, hydroxy, and hydroxymethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the tetrahydrofuran ring through a series of nucleophilic substitution and addition reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, including alkyl, aryl, and halogen substituents .

Scientific Research Applications

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyridin-1-ium stands out due to its specific combination of functional groups and its potential for selective interactions with molecular targets. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C11H14FN2O4+

Molecular Weight

257.24 g/mol

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C11H13FN2O4/c12-8-9(16)7(5-15)18-11(8)14-3-1-2-6(4-14)10(13)17/h1-4,7-9,11,15-16H,5H2,(H-,13,17)/p+1/t7-,8+,9-,11-/m1/s1

InChI Key

LFSMVVIWPMLCQU-PKIKSRDPSA-O

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)C(=O)N

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)F)C(=O)N

Origin of Product

United States

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